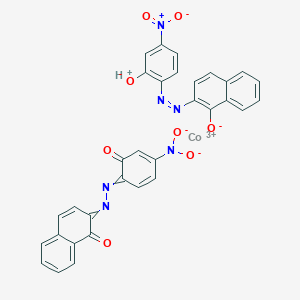
Hydrogen bis(2-((2-hydroxy-4-nitrophenyl)azo)naphthalen-1-olato(2-))cobaltate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen bis(2-((2-hydroxy-4-nitrophenyl)azo)naphthalen-1-olato(2-))cobaltate(1-) is a coordination compound that has been extensively studied for its potential applications in various fields such as chemistry, biology, and materials science. This compound is commonly referred to as Co(II) complex and is known for its unique properties, including its ability to act as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Co(II) complex involves the coordination of the Co(II) ion with the ligands, which results in the formation of a stable complex. The complex then acts as a catalyst by providing an alternative pathway for the reaction to take place, lowering the activation energy required for the reaction to occur.
Biochemische Und Physiologische Effekte
Co(II) complex has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, Co(II) complex has been shown to have antibacterial and antifungal properties, which can help prevent the growth of harmful microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Co(II) complex is its excellent catalytic activity, which makes it an ideal catalyst for various chemical reactions. However, the compound is also known to be highly toxic, and care must be taken when handling it in the laboratory. Additionally, the compound is relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for the study of Co(II) complex. One area of research is the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective production. Another area of research is the exploration of the compound's potential applications in medicine, including its use as an anticancer agent. Additionally, the compound's potential applications in materials science, including its use in the development of new materials for electronic and optical devices, are also areas of interest for future research.
In conclusion, Co(II) complex is a unique and versatile compound that has potential applications in various fields such as chemistry, biology, and materials science. Its excellent catalytic activity and range of biochemical and physiological effects make it an attractive target for future research. However, its toxicity and cost can limit its use in certain applications, and care must be taken when handling it in the laboratory. Overall, the study of Co(II) complex has the potential to lead to new discoveries and innovations in a wide range of fields.
Synthesemethoden
The synthesis of Co(II) complex involves the reaction of 2-hydroxy-4-nitrobenzenediazonium chloride with 2-naphthol in the presence of Co(II) ion. The reaction takes place under basic conditions, and the resulting product is a bright red powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
Co(II) complex has been extensively studied for its potential applications in various fields such as catalysis, electrochemistry, and materials science. The compound has been shown to exhibit excellent catalytic activity in various chemical reactions, including oxidation, reduction, and coupling reactions. It has also been used as a precursor for the synthesis of other coordination compounds and materials.
Eigenschaften
CAS-Nummer |
15525-22-1 |
|---|---|
Produktname |
Hydrogen bis(2-((2-hydroxy-4-nitrophenyl)azo)naphthalen-1-olato(2-))cobaltate(1-) |
Molekularformel |
C32H19CoN6O8 |
Molekulargewicht |
674.5 g/mol |
IUPAC-Name |
cobalt(3+);2-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-1-one;hydron;2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate |
InChI |
InChI=1S/C16H11N3O4.C16H9N3O4.Co/c2*20-15-9-11(19(22)23)6-8-13(15)17-18-14-7-5-10-3-1-2-4-12(10)16(14)21;/h1-9,20-21H;1-9H;/q;-2;+3/p-1 |
InChI-Schlüssel |
FFZRIEBZVKXFBO-UHFFFAOYSA-M |
SMILES |
[H+].C1=CC=C2C(=C1)C=CC(=C2[O-])N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=NN=C3C=CC(=CC3=O)N([O-])[O-])C2=O.[Co+3] |
Kanonische SMILES |
[H+].C1=CC=C2C(=C1)C=CC(=C2[O-])N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=NN=C3C=CC(=CC3=O)N([O-])[O-])C2=O.[Co+3] |
Synonyme |
C.I. Solvent Violet 1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



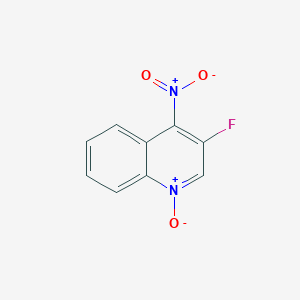
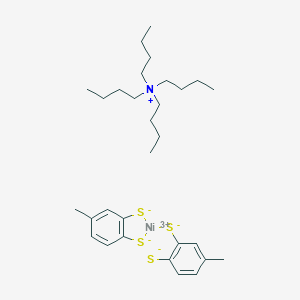
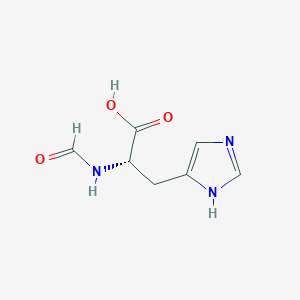
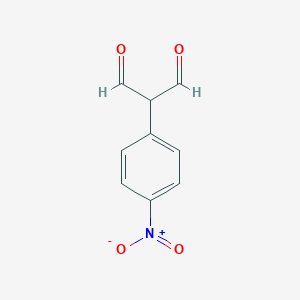
![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)
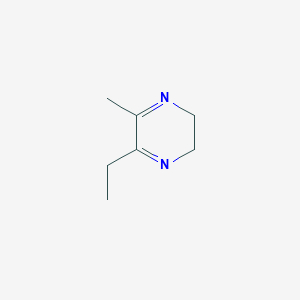
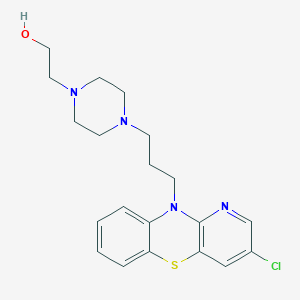
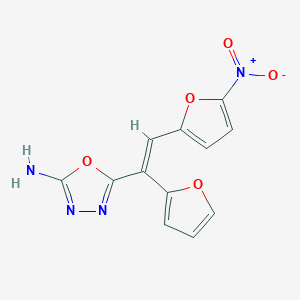
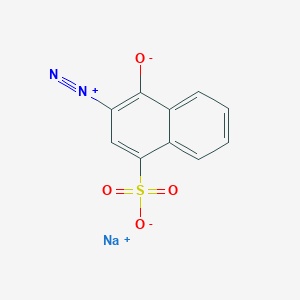
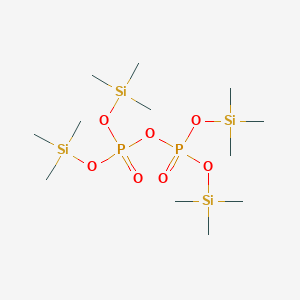
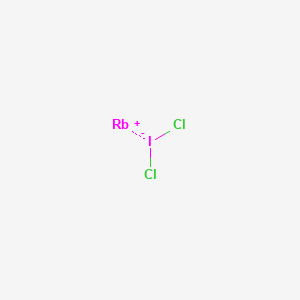
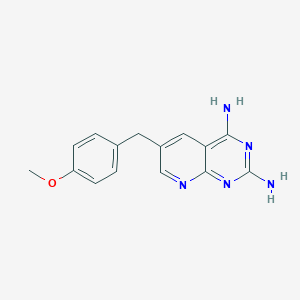
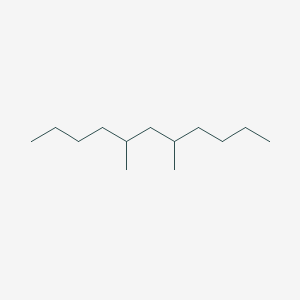
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)